



Application Notes & Protocols for In-Vivo Efficacy Studies of Trandolaprilat

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Compound of Interest		
Compound Name:	Trandolaprilat	
Cat. No.:	B10826244	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of cardiovascular disorders such as hypertension and heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, **trandolaprilat**.[1][2] **Trandolaprilat** is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] This inhibition leads to reduced peripheral vasoconstriction, lower blood pressure, and decreased sodium and water retention.[1] This document provides detailed application notes and protocols for studying the in-vivo efficacy of **trandolaprilat** using various established animal models.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Trandolaprilat exerts its therapeutic effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS).[4] The pathway begins with the release of renin from the kidneys in response to low blood pressure or low sodium levels. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.

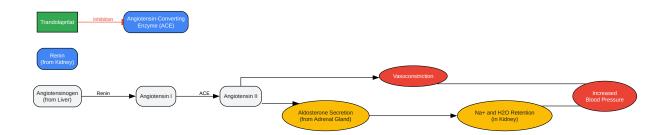




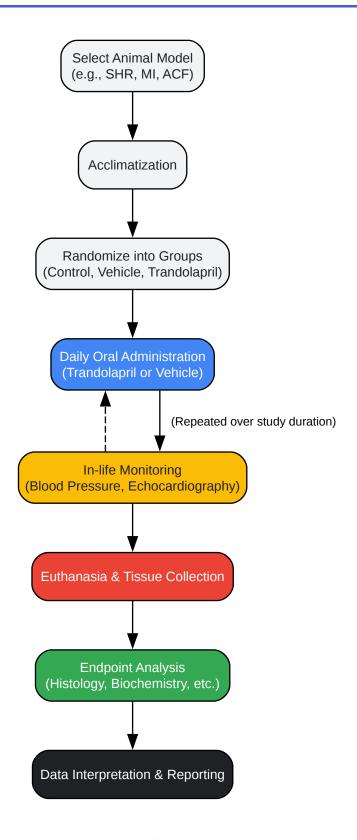


Trandolaprilat, the active metabolite of trandolapril, competitively inhibits ACE, thereby blocking the formation of angiotensin II and leading to vasodilation and reduced aldosterone secretion.[2][4]









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